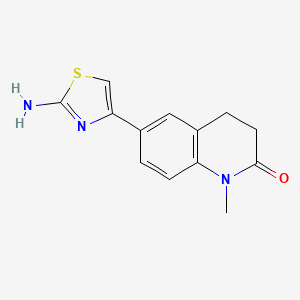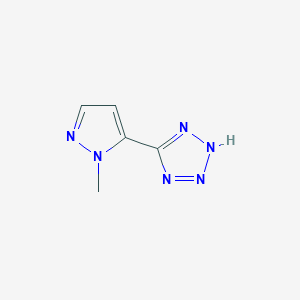![molecular formula C9H16N2O3 B6603476 tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate CAS No. 146986-97-2](/img/structure/B6603476.png)
tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate, also known as tert-butyl carbamate, is a chemical compound commonly used in organic synthesis and laboratory experiments. It is a tert-butyl ester of carbamic acid, a derivative of urea, and is a white, crystalline solid with a melting point of 69-71 °C. This compound is readily soluble in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, and is insoluble in water. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, acylation, and amination.
科学的研究の応用
Tert-butyl carbamate has been used in various scientific research applications, including as a reagent for the synthesis of a variety of compounds. It has also been used as a catalyst for the synthesis of amides and as a reagent for the synthesis of cyclic carbonates. Additionally, it has been used in the synthesis of peptides and proteins, and as a reagent for the synthesis of peptide-based drugs.
作用機序
Tert-butyl carbamate acts as a nucleophile in organic reactions, undergoing substitution reactions with electrophiles. In the presence of a base, it can also undergo an acylation reaction with an acid, forming a tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate ester. Additionally, this compound carbamate can be used as a catalyst for the synthesis of amides, as well as for the synthesis of cyclic carbonates.
Biochemical and Physiological Effects
Tert-butyl carbamate is a generally nontoxic compound that is not expected to cause any adverse biochemical or physiological effects. It is not metabolized by the body, and is rapidly excreted in the urine.
実験室実験の利点と制限
Tert-butyl carbamate has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, and it is readily soluble in polar organic solvents. Additionally, it is a relatively inexpensive and readily available compound. However, it is not soluble in water, and can be toxic if inhaled or ingested.
将来の方向性
The use of tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate in organic synthesis and laboratory experiments is expected to continue to grow in the future. It could potentially be used in the synthesis of more complex compounds and drugs, as well as for the synthesis of peptides and proteins. Additionally, it could be used as a catalyst for the synthesis of amides and cyclic carbonates, and as a reagent for the synthesis of peptide-based drugs. Additionally, it could be used in the synthesis of more complex compounds, such as carbohydrates and amino acids. Finally, research into the potential applications of this compound carbamate in other fields, such as biochemistry, could lead to further discoveries and applications.
合成法
Tert-butyl carbamate can be synthesized by reacting tert-butanol with carbamic acid in the presence of a base. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration and crystallization. Alternatively, tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate can also be synthesized by reacting this compound alcohol with urea and a base. This reaction is typically carried out in an organic solvent such as dimethylformamide.
特性
IUPAC Name |
tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEDXPKCFGTWDN-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)

![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)
![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)



![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)
![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)
![1-[2-(2-chlorophenyl)ethenesulfonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B6603503.png)

